5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound that features both an indole and a triazole moiety Indole derivatives are known for their significant biological activities, and triazoles are recognized for their stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the construction of the indole and triazole rings followed by their coupling. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile . The final coupling step often involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the triazole ring can form stable complexes with metal ions or other molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-1,2,4-Triazole-3-thiol: A compound with a similar triazole ring.
Uniqueness
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the indole and triazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-12-15-11(16-17-12)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLAAQUVMTGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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